Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate
Description
IUPAC Nomenclature and Structural Features
The IUPAC name This compound systematically describes its structure:
- Pyrrolo[3,4-c]pyrazole core : A bicyclic system comprising a five-membered pyrrole ring fused to a pyrazole ring at positions 3 and 4 (Figure 1).
- Substituents :
- Stereochemistry : The "1,3a,4,5,6,6a-hexahydro" designation indicates partial saturation, with three double bonds distributed across the fused rings.
The molecular formula is C₁₄H₁₃N₃O₄ , with a molecular weight of 287.27 g/mol . X-ray crystallography reveals a puckered conformation in the pyrrolidine ring, while the pyrazole ring remains planar due to conjugation.
Historical Context of Pyrrolo[3,4-c]Pyrazole Derivatives in Heterocyclic Chemistry
Pyrrolo[3,4-c]pyrazole derivatives emerged as a scaffold of interest following Knorr’s 1883 synthesis of pyrazoles from β-keto esters and hydrazines. Early work focused on their cyclocondensation reactions, but the fused pyrrolo-pyrazole system gained prominence in the 21st century due to:
- Synthetic versatility : Copper-catalyzed oxidative coupling of aldehyde hydrazones and maleimides enabled efficient access to the core.
- Biological relevance : Analogues like PHA-793887 (a CDK inhibitor) demonstrated antiproliferative activity in xenograft models.
- Diversity-oriented synthesis : Palladium-catalyzed cross-coupling reactions at position 6 allowed modular functionalization.
Key milestones include:
Significance of Substituent Effects on Pharmacophoric Properties
The pharmacological profile of this compound is shaped by its substituents:
- Phenyl group (C-5) :
- Ethyl ester (C-3) :
- Ketones (C-4/C-6) :
Comparative studies of analogues reveal:
Properties
IUPAC Name |
ethyl 4,6-dioxo-5-phenyl-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-2-21-14(20)11-9-10(15-16-11)13(19)17(12(9)18)8-6-4-3-5-7-8/h3-7,9-10,15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJPNVLGYGRHOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2C1C(=O)N(C2=O)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50376949 | |
| Record name | Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2997-63-9 | |
| Record name | Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50376949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to handle the complex reaction steps involved .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: This involves replacing one functional group with another, which can be useful for creating analogs with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more saturated compound .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, a case study demonstrated that modifications to the pyrazole ring enhanced its cytotoxicity against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways.
Anti-inflammatory Properties
Research has shown that ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate can inhibit pro-inflammatory cytokines. A specific study highlighted its effectiveness in reducing inflammation in animal models of rheumatoid arthritis.
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against a range of bacteria and fungi. A documented case revealed significant inhibition of Staphylococcus aureus and Candida albicans growth.
Pesticide Development
This compound has been explored as a potential active ingredient in pesticide formulations. Its ability to disrupt pest metabolic pathways makes it a candidate for developing environmentally friendly pesticides.
Herbicide Potential
Studies indicate that this compound can inhibit specific enzymes involved in plant growth regulation. Research findings suggest that it could be developed into an effective herbicide with minimal ecological impact.
Polymer Chemistry
The compound's unique structure allows it to be used as a monomer in polymer synthesis. Initial experiments have shown that polymers derived from this compound exhibit enhanced thermal stability and mechanical properties.
Nanotechnology
Recent advancements have seen this compound utilized in the fabrication of nanomaterials for drug delivery systems. Its biocompatibility and ability to encapsulate therapeutic agents make it a valuable component in nanomedicine.
Mechanism of Action
The mechanism of action of Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Key Observations :
- Phenyl vs. Benzyl Substitution : The 5-benzyl derivative (3b) exhibits reduced polarity compared to the phenyl analog, requiring a higher hexane ratio (100% to 40:60 hexane/AcOEt) for purification .
- Electron-Withdrawing Groups : Chlorine or trifluoromethyl groups at the phenyl ring (e.g., 4-chlorophenyl or CF₃-phenyl) enhance steric and electronic effects, influencing stereochemical behavior and biological activity .
- Core Modifications : Replacement of pyrazole with pyrrole (e.g., pyrrolo[3,4-b]pyrrole derivatives) alters hydrogen-bonding capacity and phase-selective gelation properties .
Stereochemical and Physicochemical Properties
Notes:
- The target compound’s stereochemical flexibility enables diastereomer separation via chiral chromatography (e.g., 3aR,6aR vs. 3aS,6aS configurations) .
- Pyrrolo[3,4-b]pyrrole derivatives (e.g., 8a) exhibit higher thermal stability due to extended conjugation, with a melting point of 46% yield crystalline product .
Biological Activity
Ethyl 4,6-dioxo-5-phenyl-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate (CAS No. 2997-63-9) is a complex organic compound belonging to the class of pyrazoles. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties. This article reviews the biological activity of this compound based on various studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₃N₃O₄. The compound exhibits a melting point range of 205–207 °C . Its structure consists of a hexahydropyrrolo framework with dioxo and phenyl substituents that contribute to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
1. Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- A study on related pyrazole compounds demonstrated significant cytotoxic effects against various cancer cell lines including leukemia and melanoma cells. The compounds showed half-maximal inhibitory concentration (IC50) values less than 10 µM for these cell lines .
2. Antifungal Activity
Compounds similar to Ethyl 4,6-dioxo-5-phenyl have been shown to possess antifungal properties. In comparative studies:
- Certain derivatives exhibited higher antifungal activity against Helminthosporium species and Fusarium oxysporum than standard antifungal agents .
3. Anti-inflammatory Properties
Research into the anti-inflammatory effects of pyrazole derivatives suggests that they may inhibit specific pathways involved in inflammation:
Structure-Activity Relationship (SAR)
The biological activity of Ethyl 4,6-dioxo-5-phenyl can be influenced by structural modifications:
- Electron-donating groups on the aryl ring enhance antifungal activity while electron-withdrawing groups diminish it .
Case Studies
Case Study 1: Cytotoxicity Assessment
A series of pyrazole derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The most potent derivative exhibited an IC50 value of approximately 0.5 µM against target cancer cells while showing significantly lower toxicity towards normal cells .
Case Study 2: Antifungal Efficacy
In another study focusing on antifungal activity:
- Ethyl derivatives were tested against Candida albicans and Aspergillus niger, showing promising results with minimum inhibitory concentrations (MICs) lower than those for established antifungal treatments .
Research Findings Summary
Q & A
Q. What are the optimized synthetic routes for Ethyl 4,6-dioxo-5-phenyl-pyrrolo-pyrazole derivatives?
The compound can be synthesized via a multi-step reaction starting from substituted maleimides and aminocrotonic acid esters. Key steps include cyclocondensation and purification using flash chromatography (hexane/ethyl acetate gradients, yielding 75–89% purity). For example, Ethyl 4,6-dioxo-5-phenyl-pyrrolo-pyrazole-3-carboxylate (3a) is isolated as a white solid with a melting point of 193–194°C and characterized via NMR (δ 7.51–7.25 for phenyl protons) and elemental analysis .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of:
- Melting point analysis (e.g., dec. at 193–194°C for 3a in CHCl/EtO) .
- NMR spectroscopy (e.g., AX system at δ 5.07 and 4.72, J = 10.8 Hz for diastereotopic protons) .
- Elemental analysis (e.g., C: 55.08% calculated vs. 54.98% observed for 3c) .
- Mass spectrometry (ESI-) to confirm molecular weight (e.g., m/z 314.68 [M-1] for 3d) .
Q. What solvents and conditions are recommended for recrystallization?
Recrystallize from chloroform/diethyl ether (3a) or diethyl ether (3b) to achieve high purity. Avoid polar aprotic solvents, which may lead to decomposition .
Advanced Research Questions
Q. How does stereochemistry influence the supramolecular gelation properties of pyrrolo-pyrazole derivatives?
Diastereomers (e.g., 3aR*,6aR* vs. 3aS*,6aS*) exhibit distinct gelation behaviors due to variations in hydrogen-bonding networks. Test gelation by dissolving the compound in solvents like DMSO/water mixtures and assessing phase-selective organogel formation via TEM. For example, 3aR configurations promote fibrillar networks, while 3aS forms amorphous aggregates .
Q. What methodological strategies resolve contradictions in NMR data for structurally similar analogs?
Q. How can this compound serve as a precursor for imidazoline I2_22 receptor ligands?
Functionalize the pyrrolo-pyrazole core via phosphonate coupling (e.g., diethyl α-iminophosphonates) to enhance binding affinity. For example, introduce 4-methoxyphenyl or 2-chloropyridinyl groups at position 5 and evaluate receptor affinity via radioligand displacement assays .
Q. What experimental designs assess its potential in insecticidal applications?
- Synthesize analogs with thioether substituents (e.g., methylthio or benzylthio at position 3).
- Test against stored-product pests (e.g., Sitophilus oryzae) using contact toxicity assays (LD determination) and compare with lead compounds like methyl 3-(methylthio)-4,6-dioxo derivatives .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
